molecular formula C9H8OS B11942378 7-Sulfanyl-1-indanone

7-Sulfanyl-1-indanone

Cat. No.: B11942378
M. Wt: 164.23 g/mol
InChI Key: RIQCWHFEWFTCRW-UHFFFAOYSA-N
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Description

7-Sulfanyl-1-indanone is a sulfur-containing derivative of 1-indanone, characterized by a sulfhydryl (-SH) group at the 7-position of the indanone scaffold. The parent compound, 1-indanone (CAS RN: 6351-10-6), is a bicyclic aromatic ketone with a molecular formula of C₉H₈O and a melting point of 50–54°C .

Properties

Molecular Formula

C9H8OS

Molecular Weight

164.23 g/mol

IUPAC Name

7-sulfanyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8OS/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,11H,4-5H2

InChI Key

RIQCWHFEWFTCRW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC=C2S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial Production Methods

Industrial production of 7-Sulfanyl-1-indanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

7-Sulfanyl-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Sulfanyl-1-indanone involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the indanone ring can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Key Properties Table:

Compound CAS RN Molecular Formula Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Characteristics References
1-Indanone 6351-10-6 C₉H₈O None 132.16 50–54 Parent compound; ketone reactivity
This compound Not reported C₉H₈OS -SH at C7 152.22 (estimated) Not reported Enhanced polarity; nucleophilic -SH group -
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ -Cl, -CH₃ at C7, C3 217.63 Not reported Electron-withdrawing Cl; steric hindrance from CH₃

Notes:

  • The sulfanyl group in this compound increases polarity compared to 1-indanone, likely improving solubility in polar solvents.
  • In contrast, chloro and methyl substituents (as in the indole derivative from ) exhibit distinct electronic effects: chloro is strongly electron-withdrawing, while methyl is electron-donating .

Research Findings and Data Analysis

Reactivity Trends:

  • Electrophilic Substitution: The sulfanyl group in this compound may direct electrophiles to positions ortho/para to itself, unlike 1-indanone, where the ketone group dominates reactivity.
  • Acidity: The -SH group (pKa ~10–12) is more acidic than the -OH group in 1-indanol (pKa ~15), enabling deprotonation under milder conditions .

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